

The Allosteric Inhibitor SHP099: A Technical Guide to RAS-ERK Pathway Suppression

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Compound of Interest		
Compound Name:	SHP099	
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Abstract

The Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated drug target in oncology. As the first identified oncogenic tyrosine phosphatase, SHP2 plays a pivotal role in activating the RAS-ERK mitogen-activated protein kinase (MAPK) signaling cascade downstream of various receptor tyrosine kinases (RTKs).[1] Dysregulation of the RAS-ERK pathway is a hallmark of many human cancers, driving uncontrolled cell proliferation and survival.[1] SHP099 is a first-in-class, potent, selective, and orally bioavailable small-molecule inhibitor of SHP2.[1][2] This technical guide provides an in-depth overview of the mechanism of SHP099, its role in inhibiting the RAS-ERK pathway, comprehensive quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action: Allosteric Inhibition of SHP2

SHP2 activity is tightly regulated by a conformational change. In its inactive state, the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain, resulting in auto-inhibition.[3][4] Upon activation by upstream signals, such as growth factor-stimulated RTKs, SHP2 undergoes a conformational change that relieves this auto-inhibition, allowing substrate access to the active site.

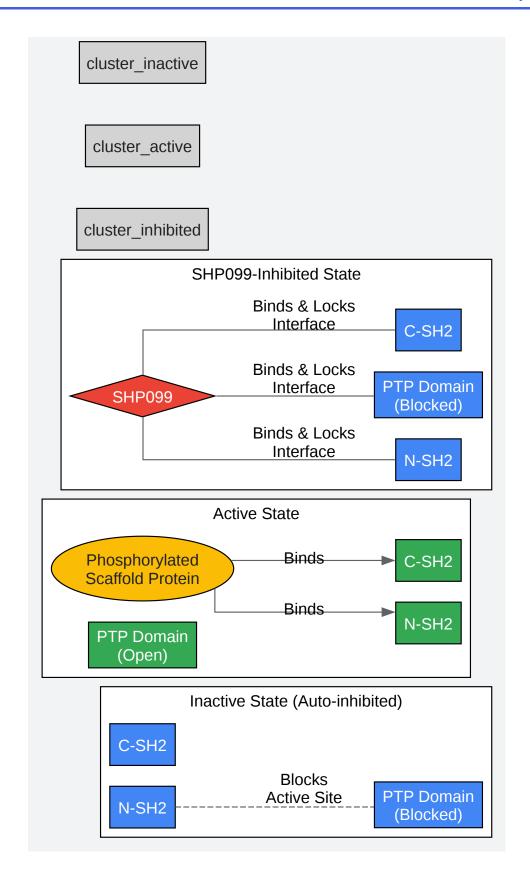






SHP099 employs an allosteric mechanism of inhibition. It does not bind to the catalytic active site but rather to a unique pocket at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains.[1][2] By concurrently binding to these three domains, **SHP099** acts as a "molecular glue," stabilizing and locking SHP2 in its closed, auto-inhibited conformation.[4] This prevents the activation of SHP2, thereby blocking its downstream signaling functions.





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Caption: Conformational states of SHP2 and the allosteric inhibition by **SHP099**.

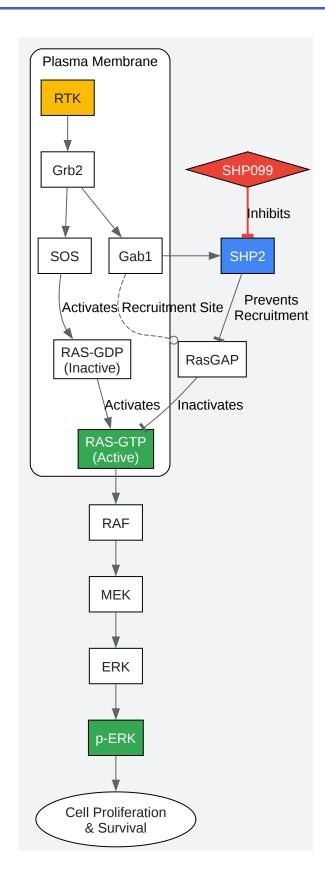


SHP099-Mediated Inhibition of the RAS-ERK Pathway

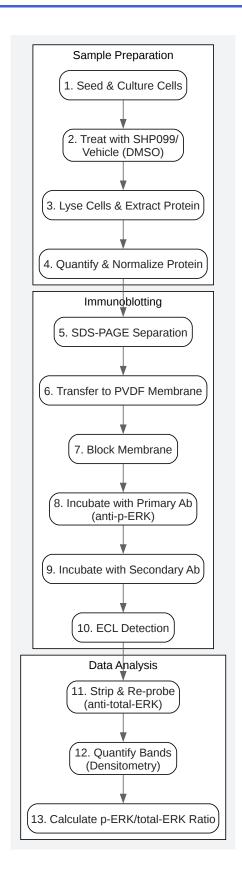
SHP2 is a crucial positive regulator of the RAS-ERK pathway. Following RTK activation, scaffolding proteins like Gab1 are recruited and phosphorylated. SHP2 is then recruited to these phosphotyrosine sites, where it becomes activated. A key function of active SHP2 is the dephosphorylation of specific sites on scaffolding proteins that would otherwise recruit RAS GTPase-activating proteins (RasGAPs), which are negative regulators of RAS. By preventing RasGAP recruitment, SHP2 promotes the accumulation of the active, GTP-bound state of RAS. Active RAS then initiates a downstream phosphorylation cascade through RAF, MEK, and finally ERK. The phosphorylation of ERK (p-ERK) leads to its activation and the subsequent regulation of transcription factors that drive cell proliferation and survival.

SHP099, by locking SHP2 in its inactive state, prevents this entire sequence of events. The inhibition of SHP2 leads to increased recruitment of RasGAPs to the signaling complex, resulting in the inactivation of RAS. Consequently, the downstream phosphorylation of MEK and ERK is suppressed, leading to the inhibition of tumor cell growth in cancers driven by RTK signaling.[1][2]









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